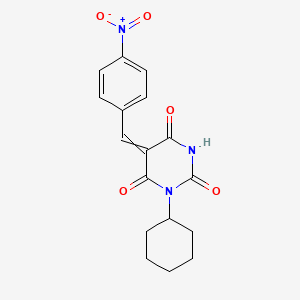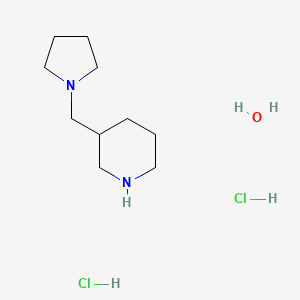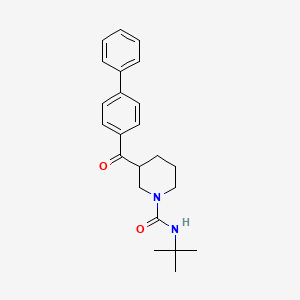
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CNB-001, is a small molecule compound that has been studied for its potential therapeutic applications in various neurological disorders. CNB-001 has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Mecanismo De Acción
The exact mechanism of action of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to act through multiple pathways. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a number of biochemical and physiological effects that contribute to its potential therapeutic applications. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce oxidative stress and inflammation, which are thought to play a role in the development of neurological disorders. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to improve mitochondrial function, which is important for the proper functioning of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and purified, making it suitable for further research and development. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have low toxicity, which is important for its potential use as a therapeutic agent.
One limitation of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental models. Additionally, 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for research on 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the potential use of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of traumatic brain injury. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects in models of traumatic brain injury, and further research is needed to determine its potential therapeutic applications in humans.
Another area of interest is the potential use of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of Alzheimer's disease. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects in models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent for this condition.
Finally, further research is needed to fully understand the mechanism of action of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. This will help to identify potential targets for therapeutic intervention and improve our understanding of the potential applications of this compound in neurological disorders.
Métodos De Síntesis
The synthesis of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves a multi-step process starting with the reaction of cyclohexylamine and ethyl acetoacetate to form 1-cyclohexyl-3-oxobutylamine. This intermediate is then reacted with urea and para-nitrobenzaldehyde to form the final product, 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been optimized to improve yield and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in neurological disorders. In preclinical studies, 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 1-cyclohexyl-5-(4-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Propiedades
IUPAC Name |
1-cyclohexyl-5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c21-15-14(10-11-6-8-13(9-7-11)20(24)25)16(22)19(17(23)18-15)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFSZMGNKZRKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6136162.png)

![N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136179.png)

![1-(cyclohexylmethyl)-3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6136193.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136201.png)
![methyl [1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B6136202.png)
![3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B6136211.png)
![1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine](/img/structure/B6136233.png)
![2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6136235.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-fluoro-4-methoxybenzyl)-2-piperazinone](/img/structure/B6136240.png)
![1,3-dimethyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136254.png)